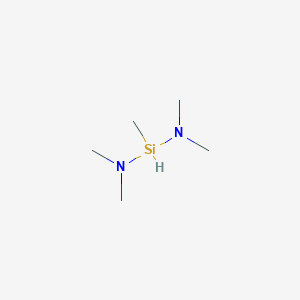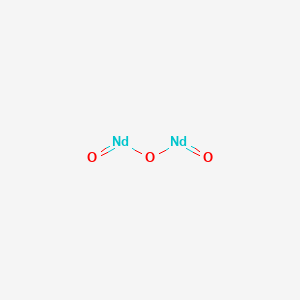
Tin dichloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tin dichloride hydrate can be synthesized by dissolving tin metal in hydrochloric acid, followed by evaporation and crystallization. The reaction is as follows:
Sn (s) + 2 HCl (aq) → SnCl₂ (aq) + H₂ (g)
The resulting solution is then evaporated to obtain the dihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting tin metal with hydrochloric acid under controlled conditions. The solution is then subjected to evaporation and crystallization processes to yield the dihydrate form. This method ensures high purity and consistency in the final product .
Types of Reactions:
Reduction: this compound acts as a reducing agent in various chemical reactions. For example, it can reduce nitro compounds to amines.
Substitution: It can undergo substitution reactions with other halides or ligands.
Hydrolysis: In aqueous solutions, especially when heated, this compound can hydrolyze to form insoluble basic salts.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the preparation and hydrolysis reactions.
Nitro Compounds: Reduced to amines in the presence of this compound.
Aldehydes: React with this compound in reductive cyclization reactions.
Major Products:
Amines: Formed from the reduction of nitro compounds.
Basic Salts: Formed from the hydrolysis of this compound in aqueous solutions.
科学的研究の応用
Tin dichloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and in the preparation of other tin compounds.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as a component in certain pharmaceutical formulations.
Industry: Utilized in tin electroplating, as a corrosion inhibitor, and in the production of polymers and thermoplastic elastomers
作用機序
The mechanism of action of tin dichloride hydrate primarily involves its reducing properties. It donates electrons to other compounds, thereby reducing them. This property is exploited in various chemical reactions, such as the reduction of nitro compounds to amines. The molecular targets and pathways involved include the interaction with nitro groups and the facilitation of electron transfer processes .
類似化合物との比較
Tin(IV) chloride (SnCl₄): Unlike tin dichloride hydrate, tin(IV) chloride is a more potent oxidizing agent and is used in different industrial applications.
Tin(II) fluoride (SnF₂): Used in dental products for its anti-cavity properties.
Tin(II) bromide (SnBr₂): Similar in structure but used in different chemical reactions and applications.
Uniqueness: this compound is unique due to its stable dihydrate form and its versatility as a reducing agent. Its ability to dissolve in various solvents and its application in both laboratory and industrial settings make it a valuable compound in multiple fields .
特性
IUPAC Name |
dichlorotin;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Sn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYMKDMGMOTSB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Sn]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-69-1 |
Source


|
| Record name | Tin dichloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
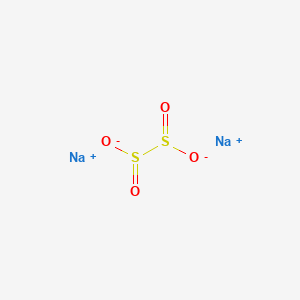
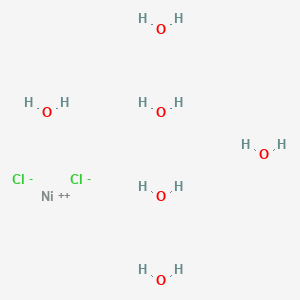
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
![[(dimethylsilylamino)-methylsilyl]methane](/img/structure/B7800737.png)
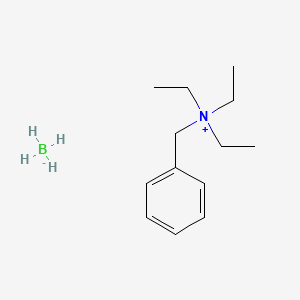
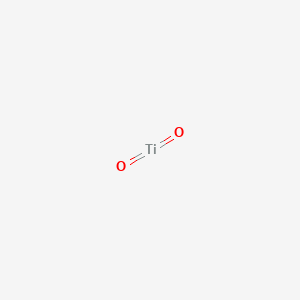
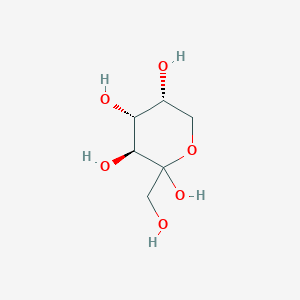

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B7800778.png)
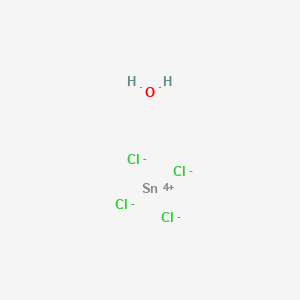
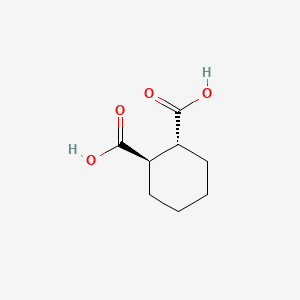
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
